Adamantane-d16
Overview
Description
Adamantane-d16 is a deuterated form of adamantane, a compound that has been the backbone of numerous drugs in clinical practice. The adamantane moiety's discovery has led to significant advancements in the synthesis and study of organic polyhedral compounds. Adamantane derivatives are used in a wide range of applications, including antiviral, antidiabetic, and treatments for Alzheimer's and Parkinson's disease. Their importance in therapeutic applications is well-documented, and they have been vital for many patients globally .
Synthesis Analysis
The synthesis of adamantane derivatives has been a subject of extensive research. Functionalized adamantanes, such as 1,3-bis(1,2,4-triazol-4-yl)adamantanes, have been developed as polydentate tectons for supramolecular synthesis. These compounds have shown potential in creating highly-connected and open frameworks, which are useful in designing structures of coordination polymers . Additionally, the synthesis of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the molecule's versatility as an assembler of one-dimensional motifs, adapting its conformation to suit the requirements of assembling partners .
Molecular Structure Analysis
Adamantane is a high-symmetry cage-like molecule with Td point group symmetry, often considered a hydrogen-terminated diamond fragment. Its structure has been studied through various spectroscopic methods, revealing insights into its phase transitions and molecular dynamics. For instance, the infrared spectrum of crystalline adamantane shows splittings of vibrational transitions and the appearance of gas-phase-forbidden transitions below 208K, which align with theoretical predictions .
Chemical Reactions Analysis
The chemical reactions involving adamantane have been characterized through both experimental and theoretical studies. Dissociative electron ionization of adamantane has been shown to yield various product ions, including aromatic species, which may have implications for the interstellar medium . Furthermore, the dissociative ionization of adamantane has been explored using iPEPICO spectroscopy and DFT calculations, revealing multiple fragmentation channels and the formation of small cationic hydrocarbons .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane have been extensively studied. For example, when adamantane molecules are confined within carbon nanotubes, they exhibit a cessation of rotation and a significant interaction with the nanotube walls, as evidenced by spectroscopic shifts . The elastic constants of adamantane in its cubic plastic phase have been measured, showing anomalous behavior near the transition point . Additionally, the adamantane moiety's role in drug delivery systems and surface recognition has been highlighted, with its application in liposomes, cyclodextrins, and dendrimers for targeted drug delivery .
Scientific Research Applications
Electronic Structure and Luminescence
- Electronic Structure of Condensed Adamantane : Adamantane (C10H16) has been studied for its electronic structure using molecular orbital methods, revealing insights relevant for light-emitting devices (Vora–ud et al., 2012).
- Photoluminescence Properties : The photoluminescence properties of adamantane have been explored, suggesting its potential in opto-electronic applications ranging from the ultraviolet to infrared spectral regions (Shinsuphan et al., 2015).
Material Science and Nanotechnology
- Adamantane in Carbon Nanotubes : Adamantane molecules have been encapsulated in carbon nanotubes, affecting their rotational dynamics and suggesting significant interactions useful in nanotechnology (Yao et al., 2011).
- Nanodiamond Synthesis : High-pressure, high-temperature synthesis of nanodiamonds from adamantane has been studied, providing insights into diamond nano- and microcrystal formation (Ekimov et al., 2019).
Chemistry and Catalysis
- Catalytic Oxidation of Adamantane : Research on the catalytic oxidation of adamantane to tri-, tetra-, and penta-ols reveals possibilities for synthesizing compounds with unique physical and chemical properties (Shchapin et al., 2021).
- Porous Materials from Adamantane : Functionalized adamantane derivatives have been used to create porous materials for applications in catalysis and energy conversion (Nasrallah & Hierso, 2019).
Drug Delivery and Surface Recognition
- Adamantane in Drug Delivery Systems : The role of adamantane in the design of new drug delivery systems, focusing on liposomes, cyclodextrins, and dendrimers, has been explored (Štimac et al., 2017).
Other Applications
- Dissociative Ionization of Adamantane : Studies on the dissociative ionization of adamantane have implications for understanding the formation of small cationic hydrocarbons, relevant in the interstellar medium (Candian et al., 2018).
- Molecular Crystals and Phase Transitions : The study of order-disorder phase transitions in adamantane crystals provides insights into molecular dynamics and intermolecular interactions (Beake et al., 2017).
Safety And Hazards
Adamantane-d16 does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies . It is recommended to ensure adequate ventilation, especially in confined areas, and to ensure that eyewash stations and safety showers are close to the workstation location .
Future Directions
Adamantane derivatives have potential various applications in nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
properties
IUPAC Name |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-QJESCHDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481581 | |
Record name | Adamantane-d16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-d16 | |
CAS RN |
30470-60-1 | |
Record name | Adamantane-d16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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